5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 102199-23-5
VCID: VC20753486
InChI: InChI=1S/C8H15NS/c1-6(2)7-9-5-8(3,4)10-7/h6H,5H2,1-4H3
SMILES: CC(C)C1=NCC(S1)(C)C
Molecular Formula: C8H15NS
Molecular Weight: 157.28 g/mol

5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole

CAS No.: 102199-23-5

Cat. No.: VC20753486

Molecular Formula: C8H15NS

Molecular Weight: 157.28 g/mol

* For research use only. Not for human or veterinary use.

5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole - 102199-23-5

CAS No. 102199-23-5
Molecular Formula C8H15NS
Molecular Weight 157.28 g/mol
IUPAC Name 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole
Standard InChI InChI=1S/C8H15NS/c1-6(2)7-9-5-8(3,4)10-7/h6H,5H2,1-4H3
Standard InChI Key HHQSUSGDCHSDTO-UHFFFAOYSA-N
SMILES CC(C)C1=NCC(S1)(C)C
Canonical SMILES CC(C)C1=NCC(S1)(C)C

Chemical Structure and Fundamental Properties

Structural Characteristics

5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole features a thiazole core with distinct substitution patterns. The thiazole ring itself consists of a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The aromatic character of this ring stems from the presence of six π electrons, with contributions from the nitrogen atom's lone pair and the π bonds within the ring system . The compound's name reveals its structural elements:

  • The "5,5-dimethyl" component indicates two methyl groups (-CH₃) attached to the carbon at the 5-position

  • The "2-propan-2-yl" portion signifies an isopropyl group [-(CH₃)₂CH] at the 2-position

  • The "4H" designation indicates a hydrogen atom at position 4

  • The "1,3-thiazole" term identifies the core heterocyclic structure

The presence of these specific substituents distinguishes this compound from other thiazole derivatives and likely influences its chemical reactivity and biological properties. The thiazole ring's aromaticity contributes to its stability while also enabling various chemical reactions at different positions around the ring .

Physical and Chemical Properties

Based on the structural characteristics of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole and general properties of thiazole derivatives, several physical and chemical properties can be anticipated:

PropertyExpected CharacteristicsInfluencing Factors
Physical StateLikely a crystalline solid or liquid at room temperatureMolecular weight and intermolecular forces
SolubilityHigher solubility in organic solvents than in waterPresence of hydrophobic methyl and isopropyl groups
Chemical StabilityRelatively stable due to aromatic characterElectron distribution within the thiazole ring
ReactivityModerate reactivity with potential for specific interactionsPresence of nitrogen and sulfur atoms as reaction sites
Coordination AbilityPotential to coordinate with metal ionsPresence of nitrogen and sulfur donor atoms

Comparative Analysis with Related Compounds

Structural Comparison with Other Thiazole Derivatives

The structural features of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole can be compared with other thiazole derivatives to better understand its unique characteristics and potential properties:

CompoundCore StructureKey SubstituentsStructural Significance
5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazoleThiazole ring5,5-dimethyl, 2-propan-2-ylDimethyl groups block position 5; isopropyl provides steric bulk at position 2
2-AminothiazoleThiazole ring2-amino groupReactive amino group enhances nucleophilicity
5-methyl-4-phenylthiazol-2-yl derivativesThiazole ring5-methyl, 4-phenyl, various 2-position substituentsPhenyl group contributes to π-stacking interactions; varied 2-position substituents
BenzothiazoleFused thiazole-benzene ringFused benzene ringExtended conjugation affects electronic properties

This comparison reveals that 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole has a unique substitution pattern that would influence its chemical behavior differently from other thiazole derivatives. The dimethyl groups at position 5 would block potential reactions at this position, while the isopropyl group at position 2 would provide steric hindrance and potentially influence the electronic distribution within the thiazole ring .

Electronic and Steric Effects

The electronic and steric effects of the substituents in 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole significantly influence its chemical properties:

  • Electronic Effects:

    • The methyl groups at position 5 are electron-donating, potentially increasing electron density in the thiazole ring

    • The isopropyl group at position 2 contributes inductive effects that may influence the electron distribution around the nitrogen and sulfur atoms

    • These electronic effects collectively determine the compound's reactivity patterns and potential biological interactions

  • Steric Effects:

    • The dimethyl groups at position 5 create steric hindrance around this position

    • The isopropyl group introduces significant steric bulk near the 2-position

    • These steric factors can influence molecular recognition events, such as binding to biological targets or participation in chemical reactions

Understanding these effects is crucial for predicting the compound's behavior in various chemical and biological contexts.

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole would likely employ established methods for thiazole synthesis, modified to introduce the specific substituents. Based on the general approaches to thiazole synthesis described in the literature, several potential synthetic routes can be considered:

Synthetic MethodDescriptionAdvantagesChallenges
Hantzsch Thiazole SynthesisReaction of α-haloketones with thioamides or thiourea derivativesWell-established methodology with broad applicabilityRegioselectivity concerns; introducing specific substituents
Reaction of α-bromocarbonyl compounds with thioamidesSimilar to approach documented for other thiazole derivativesDemonstrated effectiveness for related compoundsSelection of appropriate precursors with dimethyl and isopropyl groups
Cyclization of thioamide derivativesFormation of the thiazole ring through cyclization reactionsVersatility in accommodating various substituentsControl of reaction conditions to ensure proper cyclization

The synthesis of thiazole derivatives typically involves the reaction of compounds containing thiocarbonyl groups with α-halo carbonyl compounds . For 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole, this general approach would need to be adapted to incorporate the specific substituents at positions 2 and 5.

Modern Synthetic Approaches

Contemporary approaches to synthesizing thiazole derivatives like 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole often focus on improving efficiency, selectivity, and environmental sustainability:

  • Microwave-Assisted Synthesis:

    • Accelerates reaction rates through microwave irradiation

    • Potential for higher yields and shorter reaction times

    • May require optimization for the specific substituent pattern

  • Green Chemistry Approaches:

    • Use of environmentally friendly solvents or solvent-free conditions

    • Reduction of waste products through atom-economic reactions

    • Potential for catalytic methods to enhance efficiency

  • Multi-Component Reactions:

    • One-pot synthetic approaches combining multiple reactants

    • Streamlines synthesis by reducing isolation and purification steps

    • Challenges in controlling selectivity with complex substitution patterns

These modern approaches could potentially offer more efficient routes to 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole, though specific optimization would be required to address the unique structural features of this compound.

Biological Activities and Structure-Activity Relationships

Biological ActivityEvidence in Related Thiazole DerivativesPotential Relevance to 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole
AntimicrobialThiazole derivatives effective against various pathogens, including bacteria and fungiSubstituent pattern may influence spectrum and potency of antimicrobial activity
AnticancerVarious thiazole compounds have shown anticancer potential against multiple cell linesSteric and electronic effects of substituents may modulate interaction with cancer targets
AnticonvulsantSome thiazole derivatives eliminated tonic extensor phase and afforded 100% protection in modelsPotential activity in neurological conditions, requiring specific evaluation
Anti-tubercularThiazole compounds with activity against Mycobacterium tuberculosis (MIC as low as 0.09 μg/mL)Potential application in tuberculosis treatment, pending structure-activity studies

Thiazole derivatives have demonstrated diverse biological activities, making them valuable scaffolds in medicinal chemistry. Compounds containing thiazole rings have been found to reset biological systems by activating or inhibiting biochemical pathways and enzymes or by stimulating or blocking receptors . The specific biological profile of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole would depend on how its unique structural features influence these interactions.

Structure-Activity Relationships

Understanding the relationship between the structure of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole and its potential biological activities requires consideration of how its specific structural features might influence interactions with biological targets:

  • Role of the Thiazole Core:

    • The thiazole ring provides a scaffold for presenting substituents in specific spatial orientations

    • The aromatic character influences binding interactions with protein targets

    • The nitrogen and sulfur atoms can participate in hydrogen bonding and coordination interactions

  • Influence of Substituents:

    • The dimethyl groups at position 5 create steric bulk that may influence receptor binding

    • The isopropyl group at position 2 introduces hydrophobicity that could enhance membrane penetration

    • The combined electronic effects of these substituents would influence the electron distribution in the molecule

  • Comparative Structure-Activity Considerations:

    • Research on related thiazole derivatives indicates that substituent patterns significantly affect biological activity

    • For example, studies have shown that the presence of specific functional groups (such as electronegative substituents) can be essential for antiproliferative activity

    • The unique substitution pattern of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole would confer a distinct biological profile

These structure-activity relationships provide a framework for predicting and understanding the potential biological activities of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole, though specific experimental studies would be required to confirm these predictions.

Analytical Characterization Methods

Spectroscopic Analysis

Comprehensive characterization of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole would typically involve various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would reveal signals for the methyl groups at position 5, the isopropyl group at position 2, and the hydrogen at position 4

    • ¹³C NMR would provide information about the carbon framework, including the thiazole ring carbons and the substituent carbons

    • These analyses would be similar to those performed for other thiazole derivatives documented in the literature

  • Infrared (IR) Spectroscopy:

    • Would reveal characteristic absorption bands for the C-S and C-N bonds in the thiazole ring

    • Could provide information about the C-H stretching vibrations of the methyl and isopropyl groups

  • Mass Spectrometry:

    • Would confirm the molecular weight and provide fragmentation patterns characteristic of the thiazole ring and its substituents

    • Could help verify the structure through comparison with predicted fragmentation patterns

These spectroscopic methods collectively provide complementary information for structural elucidation and verification.

Crystallographic Analysis

X-ray crystallography would offer definitive structural information about 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole if suitable crystals could be obtained. This technique would provide:

  • Precise bond lengths and angles within the thiazole ring

  • Spatial arrangement of the dimethyl groups at position 5 and the isopropyl group at position 2

  • Information about potential intermolecular interactions in the crystal lattice

Similar crystallographic studies have been conducted on related thiazole derivatives, as indicated by reference to X-ray diffraction data for compounds 5e and 5o in the literature .

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